molecular formula C23H25N3O2 B2369763 1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one CAS No. 899744-99-1

1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B2369763
CAS No.: 899744-99-1
M. Wt: 375.472
InChI Key: DLXHAPNKOVSKAU-UHFFFAOYSA-N
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Description

1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution or addition reactions.

    Benzylation: The benzyl group can be added through alkylation reactions using benzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for alkylation reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one: can be compared with other naphthyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-8-6-9-17(2)26(16)23(28)20-14-19-12-7-13-24-21(19)25(22(20)27)15-18-10-4-3-5-11-18/h3-5,7,10-14,16-17H,6,8-9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXHAPNKOVSKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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